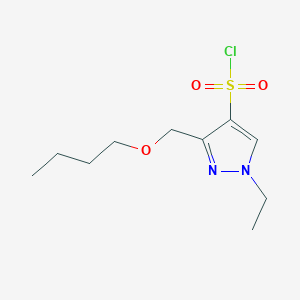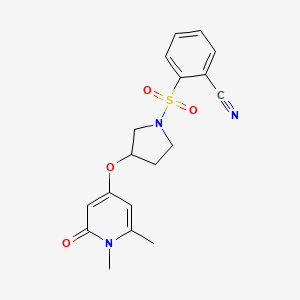![molecular formula C19H16ClN3O5 B2470991 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851406-07-0](/img/structure/B2470991.png)
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, also known as CQEN, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to possess a variety of biological activities.
Scientific Research Applications
Neurotropic and Psychotropic Properties
Research has explored the neurotropic and psychotropic effects of quinolin-4-ones, demonstrating potential sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These findings suggest the utility of quinolin derivatives in developing new psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Corrosion Inhibition
Quinoxalines have been studied for their role in corrosion inhibition, indicating the potential application of quinoline derivatives in protecting metals from corrosion. This could extend to similar compounds, suggesting a research avenue for "4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide" in material science (Zarrouk et al., 2014).
Catalytic Reduction
Studies on the catalytic reduction of nitroarenes to aminoarenes, including the use of ruthenium catalysts, highlight the importance of quinoline derivatives in chemical synthesis processes. This suggests potential applications in synthesizing various compounds, possibly including pharmaceuticals (Watanabe et al., 1984).
Structural Studies
Research into the structural properties of quinoline derivatives, including co-crystals and salts, informs on the versatility and potential for forming stable structures with desirable properties. This could suggest applications in designing novel materials or drugs (Karmakar, Kalita, & Baruah, 2009).
Cytotoxicity and Antiproliferative Activity
Investigations into the cytotoxicity and antiproliferative activity of oxoisoaporphine alkaloids, related to quinoline derivatives, indicate potential applications in cancer research and therapy. This underscores the potential medicinal value of researching "this compound" in oncology (Castro-Castillo et al., 2010).
properties
IUPAC Name |
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-28-14-4-2-11-8-13(19(25)22-16(11)10-14)6-7-21-18(24)12-3-5-15(20)17(9-12)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVORCVIBCSZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)







![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)


![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)
